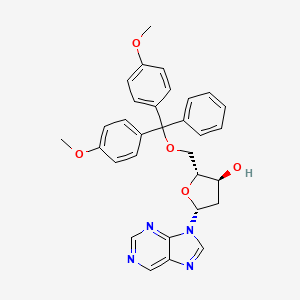

5'-O-(Dimethoxytrityl)-2'-deoxynebularine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5’-O-(Dimethoxytrityl)-2’-deoxynebularine is a modified nucleoside used primarily in the synthesis of oligonucleotides. The dimethoxytrityl group serves as a protecting group for the 5’-hydroxyl function of the nucleoside, which is crucial in the stepwise synthesis of DNA and RNA sequences. This compound is particularly significant in the field of molecular biology and biochemistry for its role in the synthesis of nucleic acids.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-(Dimethoxytrityl)-2’-deoxynebularine typically involves the protection of the 5’-hydroxyl group of 2’-deoxynebularine with a dimethoxytrityl chloride reagent. The reaction is carried out in an anhydrous solvent such as dichloromethane, often in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct . The reaction conditions are usually mild, with the temperature maintained at room temperature to avoid any side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers that can handle large volumes of reagents and solvents. The reaction is monitored using techniques like high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product .

Analyse Chemischer Reaktionen

Types of Reactions

5’-O-(Dimethoxytrityl)-2’-deoxynebularine primarily undergoes deprotection reactions, where the dimethoxytrityl group is removed to expose the 5’-hydroxyl group. This deprotection is typically acid-catalyzed and can be carried out using reagents like dichloroacetic acid or trichloroacetic acid .

Common Reagents and Conditions

Dichloroacetic Acid: Used in non-aqueous solvents like toluene or dichloromethane.

Trichloroacetic Acid: Often used in dilute solutions to minimize side reactions.

Major Products

The major product of the deprotection reaction is the free 5’-hydroxyl nucleoside and the dimethoxytrityl cation, which is relatively stable and can be easily removed from the reaction mixture .

Wissenschaftliche Forschungsanwendungen

5’-O-(Dimethoxytrityl)-2’-deoxynebularine is widely used in the synthesis of oligonucleotides, which are essential in various fields of scientific research:

Chemistry: Used in the synthesis of DNA and RNA sequences for various chemical studies.

Biology: Essential for the creation of probes and primers used in polymerase chain reactions (PCR) and other genetic analyses.

Medicine: Utilized in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic purposes.

Industry: Employed in the large-scale synthesis of nucleic acids for research and diagnostic applications

Wirkmechanismus

The primary mechanism of action for 5’-O-(Dimethoxytrityl)-2’-deoxynebularine involves the protection and subsequent deprotection of the 5’-hydroxyl group. The dimethoxytrityl group acts as a protecting group, preventing unwanted reactions at the 5’-hydroxyl site during the synthesis of oligonucleotides. The deprotection step, catalyzed by acids, releases the free hydroxyl group, allowing for further chemical modifications or coupling reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5’-O-(Dimethoxytrityl)-2’-deoxyinosine

- 5’-O-(Dimethoxytrityl)-2’-deoxythymidine

Uniqueness

5’-O-(Dimethoxytrityl)-2’-deoxynebularine is unique due to its specific application in the synthesis of oligonucleotides containing nebularine, a nucleoside analog. This compound provides a stable and efficient means of protecting the 5’-hydroxyl group, which is crucial for the stepwise synthesis of complex nucleic acid sequences .

Biologische Aktivität

5'-O-(Dimethoxytrityl)-2'-deoxynebularine (DMT-dN) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and molecular biology. This compound is a derivative of nebularine, which is known for its antiviral and anticancer properties. The dimethoxytrityl (DMT) group enhances the stability and solubility of the nucleoside, making it suitable for various biochemical applications.

This compound is characterized by its unique chemical structure, which includes a dimethoxytrityl group that protects the 5' hydroxyl group of the nucleoside. This modification is crucial for its stability during synthesis and storage. The compound has the following chemical properties:

- Chemical Formula : C16H19N3O5

- Molecular Weight : 345.34 g/mol

- CAS Number : 108310-90-3

The biological activity of DMT-dN can be attributed to its interaction with various molecular targets within cells. Its mechanism of action primarily involves:

- Inhibition of Nucleic Acid Synthesis : DMT-dN can act as a substrate for DNA polymerases, potentially leading to chain termination during DNA synthesis.

- Antiviral Activity : Similar to other modified nucleosides, DMT-dN may exhibit antiviral properties by interfering with viral replication processes.

- Enzyme Interaction : The compound's structure allows it to bind to specific enzymes, thereby modulating their activity.

Biological Activities

Research indicates that DMT-dN exhibits several biological activities, including:

- Antiviral Properties : Studies have shown that DMT-dN can inhibit the replication of certain viruses, making it a candidate for antiviral drug development.

- Anticancer Effects : The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

- Enzymatic Modulation : DMT-dN can influence the activity of enzymes involved in nucleic acid metabolism.

Antiviral Activity

A study conducted on the antiviral effects of modified nucleosides demonstrated that DMT-dN inhibited the replication of herpes simplex virus (HSV) in vitro. The compound showed a dose-dependent reduction in viral titers, indicating its potential as an antiviral agent.

Anticancer Activity

In another investigation, DMT-dN was tested against human cancer cell lines such as HeLa and MCF-7. The results indicated significant cytotoxicity with IC50 values in the low micromolar range, highlighting its potential for cancer therapy.

Enzyme Interaction Studies

Research exploring the interaction of DMT-dN with DNA polymerases revealed that it acts as a competitive inhibitor. This property could be exploited to design selective inhibitors for therapeutic purposes.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-purin-9-yloxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N4O5/c1-37-24-12-8-22(9-13-24)31(21-6-4-3-5-7-21,23-10-14-25(38-2)15-11-23)39-18-28-27(36)16-29(40-28)35-20-34-26-17-32-19-33-30(26)35/h3-15,17,19-20,27-29,36H,16,18H2,1-2H3/t27-,28+,29+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJZTPKLBIEHRX-ZGIBFIJWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=CN=CN=C65)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=CN=CN=C65)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.